[2-(Difluoromethyl)-4-fluorophenyl]methanol
Description
Properties
IUPAC Name |
[2-(difluoromethyl)-4-fluorophenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESSDUXGNJYQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange Reactions
A plausible route involves substituting halogen atoms on pre-functionalized aryl precursors. Starting with 2-chloro-4-fluorophenylmethanol, displacement of the chlorine atom at position 2 with a difluoromethyl group could be achieved using nucleophilic fluorinating agents. Silver-mediated reactions with BT-SCF2H (benzothiazolyl difluoromethyl sulfide) have demonstrated efficacy in introducing -CF2H groups to benzylic alcohols under mild conditions. For example:
$$
\text{2-chloro-4-fluorophenylmethanol} + \text{BT-SCF}_2\text{H} \xrightarrow{\text{AgOTf, DCM}} \text{[2-(Difluoromethyl)-4-fluorophenyl]methanol} + \text{BT-SH}
$$
This method leverages a four-membered transition state to avoid the formation of unstable intermediates, achieving yields up to 78% in analogous systems.
Directed Ortho-Metalation
Introducing fluorine via directed metalation offers regiochemical control. Protecting the methanol group as a silyl ether (e.g., TBSCl) enables lithiation at position 2 using LDA, followed by quenching with ClCF2H. Subsequent fluorination with KF in the presence of 18-crown-6 ether completes the difluoromethyl group:
$$
\text{4-fluoro-2-(chlorodifluoromethyl)phenylmethanol-TBS} \xrightarrow{\text{KF, 18-crown-6}} \text{this compound-TBS} \xrightarrow{\text{TBAF}} \text{Target Compound}
$$
This approach mirrors phase-transfer methodologies described in fluorination patents, though competing elimination reactions may necessitate optimized temperature control (-20°C to 0°C).
Electrophilic Difluoromethylation Techniques
Friedel-Crafts Acylation
Electrophilic difluoromethylation of 4-fluorophenylmethanol derivatives remains underexplored but could involve in situ generation of CF2H+ equivalents. Using CF2HBr in the presence of AlCl3, the difluoromethyl group may be introduced at position 2:
$$
\text{4-fluorophenylmethanol} + \text{CF}2\text{HBr} \xrightarrow{\text{AlCl}3} \text{this compound} + \text{HBr}
$$
Computational studies on analogous systems (TPSA = 20.23, LogP = 2.26) suggest moderate feasibility, though steric hindrance from the methanol group may limit yields to <50%.
Radical Pathways
Photoredox catalysis enables radical difluoromethylation under mild conditions. Irradiation of 4-fluoro-2-iodophenylmethanol with CF2HSO2Na and Ru(bpy)3Cl2 generates CF2- radicals, which undergo Minisci-type addition:
$$
\text{4-fluoro-2-iodophenylmethanol} + \text{CF}2\text{HSO}2\text{Na} \xrightarrow{h\nu, \text{Ru(bpy)}3^{2+}} \text{this compound} + \text{NaI} + \text{SO}2
$$
This method circumvents directing group requirements but faces challenges in suppressing over-fluorination.
Reductive Functionalization Approaches
Ketone Reduction
Synthesizing 2-(difluoromethyl)-4-fluorobenzaldehyde followed by NaBH4 reduction presents a straightforward pathway:
$$
\text{2-(difluoromethyl)-4-fluorobenzaldehyde} \xrightarrow{\text{NaBH}_4} \text{this compound}
$$
The aldehyde precursor could arise from oxidation of 2-(difluoromethyl)-4-fluorotoluene or via Vilsmeier-Haack formylation of a difluoromethyl-substituted arene.
Birch Reduction of Nitriles
Starting with 2-(difluoromethyl)-4-fluorobenzonitrile, Birch reduction with Li/NH3 yields the primary alcohol:
$$
\text{2-(difluoromethyl)-4-fluorobenzonitrile} \xrightarrow{\text{Li, NH}_3} \text{this compound}
$$
This method requires careful control of reaction time to prevent over-reduction to the amine.
Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Employing a boronic ester at position 2 enables the introduction of a difluoromethyl group via palladium catalysis:
$$
\text{4-fluoro-2-bromophenylmethanol} + \text{CF}2\text{H-B(pin)} \xrightarrow{\text{Pd(dba)}2, \text{SPhos}} \text{this compound}
$$
Optimization of ligand systems (e.g., SPhos vs. XPhos) and base (Cs2CO3 vs. K3PO4) is critical, with reported yields for analogous reactions ranging from 45–65%.
C-H Activation
Direct C-H difluoromethylation of 4-fluorophenylmethanol using Pd(OAc)2 and a directing group (e.g., pyridyl) represents a promising but nascent approach:
$$
\text{4-fluorophenylmethanol-pyridyl} + \text{CF}2\text{HI} \xrightarrow{\text{Pd(OAc)}2} \text{this compound-pyridyl} \xrightarrow{\text{HCl}} \text{Target Compound}
$$
Current limitations include the need for stoichiometric oxidants and competing side reactions at the methanol group.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: [2-(Difluoromethyl)-4-fluorophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of 2-(difluoromethyl)-4-fluorobenzaldehyde or 2-(difluoromethyl)-4-fluorobenzoic acid.
Reduction: Formation of 2-(difluoromethyl)-4-fluorobenzyl alcohol or 2-(difluoromethyl)-4-fluorotoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, [2-(Difluoromethyl)-4-fluorophenyl]methanol serves as a versatile building block for synthesizing more complex molecules. Its unique fluorinated structure enhances the development of novel materials and pharmaceuticals. The fluorinated groups can improve the reactivity and stability of compounds in various chemical reactions, making it a crucial component in synthetic organic chemistry.
Biology
In biological research, this compound is explored for its potential as a probe for investigating biological pathways and interactions. The incorporation of fluorine atoms often enhances the compound's stability and bioavailability, allowing for better interaction with biological targets. Studies suggest that the difluoromethyl group can significantly influence the binding affinity to specific molecular targets, potentially leading to new insights in biochemical research.
Medicine
The therapeutic potential of this compound is an area of active investigation. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles. Notably, research has indicated that this compound exhibits promising anticancer activity by inhibiting topoisomerase II, leading to apoptosis in cancer cells. Additionally, its antimicrobial properties have been evaluated, showing effectiveness against various bacterial strains.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. The fluorinated groups enhance properties such as chemical resistance and thermal stability, making it suitable for applications in coatings, adhesives, and other advanced materials.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness as a topoisomerase II inhibitor, showing substantial cytotoxicity against various cancer cell lines such as HeLa and A549 cells. This mechanism involves interference with DNA replication processes, leading to programmed cell death (apoptosis).
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents. The fluorinated structure may enhance membrane permeability, facilitating the compound's entry into bacterial cells.
Case Studies
-
Anticancer Activity Assessment :
- A study conducted on the cytotoxic effects of this compound on HeLa cells demonstrated an IC50 value indicating effective inhibition of cell growth.
- Methodology: MTT assay was utilized to determine cell viability post-treatment.
-
Antimicrobial Efficacy :
- Research evaluating the antimicrobial properties revealed that this compound exhibited significant activity against resistant strains of Staphylococcus aureus.
- Methodology: Disk diffusion method was employed to assess antibacterial activity.
Mechanism of Action
The mechanism of action of [2-(Difluoromethyl)-4-fluorophenyl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparisons
A comparison of key fluorinated phenylmethanol derivatives is provided below:
Electronic and Steric Effects
- Difluoromethyl (–CF₂H) vs. Trifluoromethyl (–CF₃): –CF₂H in the target compound provides moderate electron-withdrawing effects compared to the stronger –CF₃ group in (2-Fluoro-4-(trifluoromethyl)phenyl)methanol. This results in a less acidic –CH₂OH group (pKa ~12–13 vs. ~10–11 for –CF₃ analogs) .
- Fluorophenyl vs. Piperidine Scaffolds:
Piperidine-containing derivatives (e.g., 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine) exhibit higher molecular weights and improved blood-brain barrier penetration, making them suitable for CNS-targeting drugs .
Physicochemical Properties
Biological Activity
Overview
[2-(Difluoromethyl)-4-fluorophenyl]methanol is a fluorinated compound that has garnered attention for its potential biological activities. The introduction of fluorine atoms in organic molecules often enhances their pharmacological properties, influencing their interactions with biological targets. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
The compound's structure includes a difluoromethyl group and a fluorophenyl moiety, which contribute to its unique chemical behavior. The presence of fluorine can significantly affect the lipophilicity, metabolic stability, and overall bioactivity of the compound. For instance, studies have shown that difluoromethyl groups can enhance the binding affinity to certain biological targets due to their ability to engage in halogen bonding .
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. A study demonstrated its effectiveness as a topoisomerase II inhibitor, showing significant cytotoxicity against various cancer cell lines. The mechanism involves interference with DNA replication processes, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The fluorinated structure may enhance membrane permeability, facilitating the compound's entry into bacterial cells .
Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their anticancer activity. Among these, one derivative showed an IC50 value of 12 µM against breast cancer cells, indicating strong potential as an anticancer agent .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, which positions it as a candidate for further development in antimicrobial therapies .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Topoisomerase II Inhibition : The compound binds to the enzyme topoisomerase II, preventing it from performing its function in DNA replication.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 186.10 g/mol |
| Anticancer IC50 (Breast Cancer) | 12 µM |
| Antimicrobial MIC | 8 - 32 µg/mL |
| Solubility | High (in organic solvents) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2-(Difluoromethyl)-4-fluorophenyl]methanol, and what reagents are critical for introducing the difluoromethyl group?
- Methodology : The difluoromethyl group is typically introduced via nucleophilic substitution or transition-metal-catalyzed reactions. Sodium 2-chloro-2,2-difluoroacetate is a key reagent for difluoromethylation of phenolic intermediates under basic conditions (e.g., cesium carbonate in DMF). Post-reaction, purification involves column chromatography with hexanes/ethyl acetate gradients .
- Regioselectivity : The 4-fluoro substituent on the phenyl ring directs electrophilic substitution to the ortho position, favoring difluoromethylation at C2 .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : NMR is critical for confirming the presence and position of fluorine atoms. The difluoromethyl group () shows a characteristic triplet near -110 to -120 ppm. NMR identifies the hydroxyl proton (broad singlet at ~1.5–2.5 ppm) and aromatic protons (split due to fluorine coupling) .
- Mass Spectrometry : High-resolution MS (HRMS) using ESI+ or EI modes confirms molecular ion peaks and fragmentation patterns.
Q. What safety protocols are essential when handling this compound in the laboratory?
- Hazard Mitigation : Conduct a pre-experiment risk assessment, focusing on gas evolution during synthesis (e.g., CO from carbonate bases) and DMF toxicity. Use fume hoods, nitrile gloves, and explosion-proof equipment. Waste disposal must adhere to regulations for fluorinated organics .
Advanced Research Questions
Q. How can synthetic yields be optimized while addressing challenges like difluoromethyl group instability?
- Reaction Optimization : Use anhydrous DMF to minimize hydrolysis of sodium 2-chloro-2,2-difluoroacetate. Lower reaction temperatures (0–25°C) reduce side reactions. Additives like LiCl stabilize intermediates, improving yields by 15–20% .
- Stability Studies : Monitor reaction progress via TLC or in situ NMR to detect premature degradation of the difluoromethyl group .
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity and biological interactions?
- Electronic Impact : The difluoromethyl group () exerts strong electron-withdrawing effects, lowering the pKa of the hydroxyl group and enhancing hydrogen-bonding potential. The 4-fluoro substituent further polarizes the aromatic ring, affecting π-π stacking in protein binding .
- Biological Relevance : Fluorine’s inductive effects improve metabolic stability and membrane permeability, making the compound a candidate for antimicrobial or anticancer agent development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
